2,3-Dimethyl-1H-indole-7-carboxylic acid
CAS No.: 103986-07-8
Cat. No.: VC21302693
Molecular Formula: C11H11NO2
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 103986-07-8 |
---|---|
Molecular Formula | C11H11NO2 |
Molecular Weight | 189.21 g/mol |
IUPAC Name | 2,3-dimethyl-1H-indole-7-carboxylic acid |
Standard InChI | InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14) |
Standard InChI Key | ITMIUTVFOTYMOJ-UHFFFAOYSA-N |
SMILES | CC1=C(NC2=C1C=CC=C2C(=O)O)C |
Canonical SMILES | CC1=C(NC2=C1C=CC=C2C(=O)O)C |
Introduction
Chemical Properties and Structure
Molecular Identity
2,3-Dimethyl-1H-indole-7-carboxylic acid is a well-defined chemical entity with distinctive structural features. Its identity is characterized by several important molecular parameters that define its chemical behavior and reactivity.
The compound has a CAS registry number of 103986-07-8, which serves as its unique identifier in chemical databases. With a molecular formula of C11H11NO2, it has a calculated molecular weight of 189.21 g/mol. The structure consists of an indole core (a bicyclic heterocycle) with methyl groups at positions 2 and 3, and a carboxylic acid functional group at position 7 .
Structural Representation
The chemical structure of 2,3-Dimethyl-1H-indole-7-carboxylic acid can be represented using various notations that provide insights into its molecular arrangement and potential reactivity.
The standard InChI (International Chemical Identifier) for this compound is:
InChI=1S/C11H11NO2/c1-6-7(2)12-10-8(6)4-3-5-9(10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
This translates to the corresponding InChIKey: ITMIUTVFOTYMOJ-UHFFFAOYSA-N
In SMILES notation, which provides another linear representation of the molecular structure, the compound can be expressed as:
Cc1[nH]c2c(cccc2c1C)C(=O)O or alternatively as CC1=C(NC2=C1C=CC=C2C(=O)O)C
Physical Properties
While comprehensive experimental physical property data for 2,3-Dimethyl-1H-indole-7-carboxylic acid is limited in the available literature, certain properties can be inferred from its structure and similar compounds. The presence of the carboxylic acid group imparts acidity to the molecule, allowing it to participate in acid-base reactions. The indole NH group can serve as a hydrogen bond donor, while the carboxylic acid contains both hydrogen bond donor and acceptor sites.
The compound likely exists as a solid at room temperature, consistent with other indole carboxylic acids. Due to the presence of both the relatively nonpolar indole ring system and the polar carboxylic acid group, this compound would be expected to have limited solubility in water but better solubility in polar organic solvents such as alcohols, DMSO, and DMF.
Synthesis Methods
Fischer Indole Synthesis
The primary method for synthesizing 2,3-Dimethyl-1H-indole-7-carboxylic acid involves the Fischer indole synthesis, a well-established reaction in organic chemistry. This reaction pathway involves the condensation of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions.
For 2,3-Dimethyl-1H-indole-7-carboxylic acid specifically, the synthesis would typically start with an appropriately substituted phenylhydrazine containing a carboxylic acid group at the correct position, which is then reacted with a ketone such as 2-butanone to introduce the 2,3-dimethyl substitution pattern on the resulting indole ring. The reaction proceeds through hydrazone formation, followed by an -sigmatropic rearrangement, cyclization, and aromatization to yield the final indole product.
Alternative Synthetic Approaches
While the Fischer indole synthesis represents the most common approach, alternative synthetic routes may be employed to access 2,3-Dimethyl-1H-indole-7-carboxylic acid. These could potentially include:
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Functionalization of preformed 2,3-dimethylindole through directed metalation and carboxylation at the 7-position.
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Cross-coupling reactions to build the appropriate substitution pattern, followed by cyclization to form the indole core.
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Modification of related compounds, such as hydrolysis of the methyl ester derivative (methyl 2,3-dimethyl-1H-indole-7-carboxylate, CAS: 105908-32-5) .
Applications and Research Findings
Role in Medicinal Chemistry
2,3-Dimethyl-1H-indole-7-carboxylic acid serves as an important building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals and natural products with diverse biological activities.
Research indicates that indole-based compounds, including derivatives of 2,3-Dimethyl-1H-indole-7-carboxylic acid, have been explored for their potential as inhibitors or modulators of biological targets. The specific substitution pattern of this compound, with methyl groups at positions 2 and 3 and a carboxylic acid at position 7, provides a unique chemical entity that can be further modified to optimize biological activity and pharmacokinetic properties.
Synthetic Intermediate Value
Beyond its direct applications, 2,3-Dimethyl-1H-indole-7-carboxylic acid serves as a valuable intermediate in the synthesis of more complex molecules. The carboxylic acid group can undergo various transformations, including:
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Esterification to produce compounds like methyl 2,3-dimethyl-1H-indole-7-carboxylate
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Amide formation, potentially creating compounds with improved pharmacokinetic properties
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Reduction to alcohols, aldehydes, or other functional groups
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Decarboxylation to access the parent 2,3-dimethylindole
These transformations expand the chemical space accessible from this starting material, making it valuable in diversity-oriented synthesis and drug discovery efforts.
Comparison with Related Compounds
Structural Analogs
To better understand the unique properties of 2,3-Dimethyl-1H-indole-7-carboxylic acid, it is instructive to compare it with structural analogs that differ in the position of functional groups or the nature of substituents.
Table 1: Comparison of 2,3-Dimethyl-1H-indole-7-carboxylic acid with Related Indole Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
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2,3-Dimethyl-1H-indole-7-carboxylic acid | C11H11NO2 | 189.21 | Reference compound |
Methyl 2,3-dimethyl-1H-indole-7-carboxylate | C12H13NO2 | 203.24 | Methyl ester derivative |
7-methoxy-2,3-dimethyl-1H-indole-5-carboxylic acid | C12H13NO3 | 219.24 | Carboxylic acid at position 5; methoxy group at position 7 |
4-Bromo-5-fluoro-1H-indole-7-carboxylic acid | C9H5BrFNO2 | 232.06 | Lacks methyl groups; contains bromine and fluorine substituents |
These structural variations can significantly impact the physical properties, reactivity, and biological activities of the compounds. For instance, the methyl ester derivative would be expected to have increased lipophilicity and membrane permeability compared to the carboxylic acid, potentially affecting its biological activity profile.
Functional Comparison
The biological and chemical behaviors of these related compounds may differ based on their functional group patterns:
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The parent compound, 2,3-Dimethyl-1H-indole-7-carboxylic acid, has acidic properties due to the carboxylic acid group, affecting its solubility and ability to form salts.
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The methyl ester derivative lacks the acidic proton, reducing hydrogen bond donation capacity but potentially improving cell membrane permeability.
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Halogenated analogs, such as 4-Bromo-5-fluoro-1H-indole-7-carboxylic acid, may exhibit enhanced binding to biological targets due to the electronegative halogens, which can participate in halogen bonding interactions with proteins.
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The positioning of the carboxylic acid group (position 5 versus position 7) can dramatically alter the three-dimensional structure of the molecule and its binding properties.
These comparisons highlight how subtle structural modifications to the basic indole scaffold can be used to tune the properties for specific applications in medicinal chemistry and materials science.
Future Research Directions
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